2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide typically involves the reaction of 2-(3-phenylpropoxy)aniline with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme inhibition.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the phenylpropoxy group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Used in etherification reactions and as a precursor for other organic compounds.
2-Bromo-3,3,3-trifluoropropene: Utilized in the synthesis of fluorinated organic compounds.
Uniqueness: 2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide is unique due to its specific structure, which combines a bromine atom with a phenylpropoxy group. This combination imparts distinct chemical properties, such as reactivity and solubility, making it valuable for specialized research applications.
Properties
IUPAC Name |
2-bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-10-4-5-11-16(15)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDVUAUHFCLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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